

Application Note: Quantification of Cunilate (Oxine-Copper) using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Cunilate*

Cat. No.: *B087095*

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Introduction

Cunilate, chemically known as Oxine-copper or Copper 8-quinolinolate, is a widely used fungicide and antiseptic.[1] Accurate quantification of **Cunilate** in various matrices is crucial for quality control, residue analysis, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of **Cunilate**. This application note provides a detailed protocol for the quantification of **Cunilate** using a reversed-phase HPLC method with UV detection. One common approach involves the use of EDTA in the mobile phase, which forms a complex with the copper, allowing for the chromatographic separation and quantification of the 8-hydroxyquinoline component.[2]

Materials and Methods

This protocol is based on established methods for the analysis of Oxine-copper.[2][3]

1. Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., EclipseXDB-C18, 4.6 mm × 260 mm, 5 µm).[3]

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- HPLC grade acetonitrile, methanol, and water
- Phosphate buffer components (e.g., potassium dihydrogen phosphate)
- Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na)[2]
- **Cunilate** (Oxine-copper) reference standard

2. Preparation of Solutions

- **Mobile Phase:** A mixture of acetonitrile and 50 mM phosphate buffer (pH 3.5) containing 0.1% EDTA-2Na in a 40:60 (v/v) ratio.[2] All solvents should be filtered through a 0.45 μm membrane filter and degassed prior to use.
- **Standard Stock Solution:** Accurately weigh a known amount of **Cunilate** reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a specific concentration (e.g., 100 $\mu\text{g/mL}$).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration.

3. Sample Preparation

- **Liquid Samples** (e.g., environmental water): Extract the sample with a suitable organic solvent like dichloromethane. Evaporate the organic layer to dryness and reconstitute the residue in a known volume of the mobile phase.[2]
- **Solid Samples** (e.g., soil, agricultural products): A representative sample is homogenized and extracted with an appropriate solvent. The extract is then filtered and diluted with the mobile phase as needed.[3]

4. Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column in use.

Parameter	Condition
Column	EclipseXDB-C18, 4.6 mm × 260 mm, 5 µm[3]
Mobile Phase	Acetonitrile : 50 mM Phosphate Buffer (pH 3.5) with 0.1% EDTA-2Na (40:60, v/v)[2]
Flow Rate	0.8 mL/min[2]
Injection Volume	20 µL[3]
Column Temperature	Ambient
Detection Wavelength	240 nm[2] or 250 nm[3]

Results and Discussion

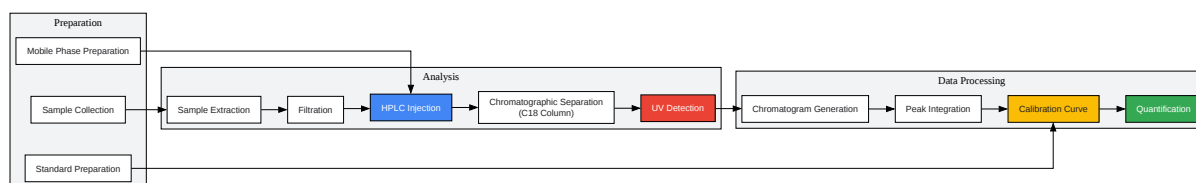
Under the described chromatographic conditions, **Cunilate** (as the 8-hydroxyquinoline-EDTA complex) should be well-separated from other matrix components. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of **Cunilate** in the samples is then determined from this calibration curve.

Table 1: Summary of Quantitative Data for Oxine-Copper Analysis

Parameter	Value	Reference
Linearity Range	1 - 100 ng	[2]
Minimum Detectable Amount	0.1 ng	[2]
Limit of Quantification (LOQ)	0.01 mg/kg (in litchi and soil)	[3]
Recovery	80.1 - 103.5% (in litchi and soil)	[3]
Relative Standard Deviation (RSD)	1.52 - 12.07%	[3]

Experimental Workflow

The following diagram illustrates the key steps in the HPLC quantification of **Cunilate**.



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Caption: Experimental workflow for the HPLC quantification of **Cunilate**.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of **Cunilate** in various samples. The method is sensitive, specific, and can be readily implemented in a laboratory setting for routine analysis. Method validation parameters such as linearity, accuracy, precision, and limits of detection and quantification should be established according to the specific application and regulatory requirements.

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